molecular formula C18H19FIN3O B2909789 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide CAS No. 328287-39-4

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide

Cat. No.: B2909789
CAS No.: 328287-39-4
M. Wt: 439.273
InChI Key: FKYNYRIVFONNFJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide is a piperazine-acetamide derivative characterized by a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The acetamide moiety is further functionalized with a 4-iodophenyl group at the nitrogen atom. This structure combines halogenated aromatic systems (fluorine and iodine) with a piperazine scaffold, which is common in bioactive molecules targeting neurological and inflammatory pathways. The iodine atom introduces significant steric and electronic effects, distinguishing it from analogs with lighter halogens .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FIN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNYRIVFONNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-fluorophenyl group through nucleophilic substitution.

    Acetamide Formation: The substituted piperazine is then reacted with an acetamide derivative to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, such as iodine (I2) or bromine (Br2), and nucleophiles like sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

Key Structural Features and Modifications

The target compound’s structural uniqueness lies in the 2-fluorophenyl on the piperazine ring and the 4-iodophenyl on the acetamide. Below is a comparative analysis with similar compounds from the literature:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide (Target) 2-Fluorophenyl 4-Iodophenyl ~450.3* High lipophilicity, potential CNS activity N/A
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 410.51 MMP inhibition, anti-inflammatory
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) 2-Chlorophenyl 3-(Trifluoromethyl)phenyl 437.85 Anticonvulsant activity
N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Pyrimidin-2-yl 4-Fluorophenyl 357.38 Potential kinase modulation
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-isopropylphenyl)acetamide 3-Chlorophenyl 4-Isopropylphenyl 413.94 Serotonergic receptor affinity

*Estimated based on molecular formula.

Substituent Effects on Properties
  • Halogen Type and Position :

    • The 2-fluorophenyl group on the target compound’s piperazine provides moderate electron-withdrawing effects and reduced steric hindrance compared to bulkier substituents like 3-chlorophenyl (e.g., in ). Fluorine’s small size may enhance binding to hydrophobic pockets in biological targets.
    • The 4-iodophenyl substituent on the acetamide introduces significant molecular weight and lipophilicity (logP ~4.5 estimated), which may enhance blood-brain barrier permeability compared to compounds with 4-chlorophenyl (MW ~350) or 4-fluorophenyl (MW ~357) groups . However, iodine’s polarizability could reduce aqueous solubility.
  • Biological Activity Trends: Anticonvulsant Activity: Compounds with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) show enhanced anticonvulsant effects. The target’s 4-iodophenyl may similarly improve activity due to strong electron withdrawal. Anti-inflammatory Potential: Piperazine-acetamide derivatives with thiazole moieties (e.g., compound 15 in ) exhibit matrix metalloproteinase (MMP) inhibition. The iodine in the target compound might sterically hinder MMP binding compared to smaller halogens.
Metabolism and Stability

However, iodine-containing compounds are prone to dehalogenation in vivo, which could generate inactive metabolites.

Comparative Physicochemical Data

Property Target Compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Melting Point (°C) Not reported 269–270 269–270
Molecular Weight (g/mol) ~450.3 410.51 437.85
Calculated logP ~4.5 3.2 3.8
Polar Surface Area (Ų) ~50 65 55

Biological Activity

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN3O, with a molecular weight of approximately 435.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an iodophenyl acetamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H26FN3O
Molecular Weight435.5 g/mol
IUPAC NameThis compound
InChI KeyZZCSKXUWIVQXTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act as antagonists or inhibitors for specific pathways involved in neurological and oncological processes.

  • Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin and dopamine receptors, which may influence mood regulation and cognitive functions.
  • Enzyme Inhibition : The acetamide group can interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics and dynamics.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant inhibition of tumor cell proliferation and migration by modulating signaling pathways associated with cancer progression.

Neuropharmacological Effects

The compound's piperazine structure suggests possible neuropharmacological effects. It may exert anxiolytic or antidepressant-like effects by modulating neurotransmitter systems, particularly through serotonin receptor interactions.

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit specific cancer cell lines, demonstrating cytotoxic effects at varying concentrations. For example, a related compound inhibited osteoclastogenesis, suggesting potential applications in treating bone-related disorders such as osteoporosis .
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates, indicating promising therapeutic efficacy .

Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Properties : Compounds with similar structures have been shown to alter mRNA expression levels of genes involved in apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Evidence suggests that these compounds may protect against neurodegeneration by reducing oxidative stress markers in neuronal cells.

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